Cas no 107233-08-9 (Cevimeline)

Cevimeline structure
Cevimeline structure
Product Name:Cevimeline
CAS-nummer:107233-08-9
MF:C10H17NOS
MW:199.313081502914
MDL:MFCD22577792
CID:62669
PubChem ID:83898
Update Time:2025-06-08

Cevimeline Chemische en fysische eigenschappen

Naam en identificatie

    • Cevimeline
    • (+/-)-cis-2-Methylspiro[1,3-oxathiolane-5,3'-quinuclidine]
    • CEVIMELINE, HYDROCHLORIDE SALT
    • Spiro[1-azabicyclo[2.2.2]octane-3,5'-[1,3]oxathiolane], 2'-methyl-, (2'R,3R)-rel-
    • 3]oxathiolane]
    • AF-102B
    • CevimelineHClSalt
    • Evoxac
    • SNI-2011
    • Hsdb 7286
    • CeviMeline(Evoxac)
    • 3R)-rel-
    • 2-Methyspiro(1,3-oxathiol
    • Cevimeline (hydrochloride)
    • Cevimeline hydrochloride
    • Saligren
    • (+-)-cis-2-Methylspiro(1,3-oxathiolan-5,3')quinuclidine hydrochloride
    • cis-(+-)-2'-Methylspiro(1-azabicyclo(2.2.2)octane-3,5'-(1,3)oxathiolane) hydrochloride
    • Spiro(1-azabicyclo(2.2.2)octane-3,5'-(1,3)oxathiolane), 2'-methyl-, hydrochloride, cis-(+-)-
    • SNK 508
    • SND 5008
    • Fks 508
    • AF 102B
    • cis-2'-Methylspiro(1-azabicyclo(2.2.2)octane-3,5'-(1,3)oxathiolane) hydrochloride
    • C10H17NOS.ClH
    • Cevimeline,hydrochlo
    • Cevimeline [INN]
    • Cevimeline HCl
    • C10H17NOS
    • Cevimeline (INN)
    • 2-Methyspiro(1,3-oxathiolane-5,3)quinuclidine
    • AF102B
    • PubChem19118
    • cevimeline trans-sulfoxide
    • BIDD:GT0265
    • Spiro(1-azabicyclo(2.2.2)octane-3,5'-(1,3)-oxathiolane), 2'-methyl-, cis-
    • Spiro(1-azabicyclo(2.2.2)octane-3,5'-(1,3)-oxathiolane), 2'-methyl-, (2'R,3R)-rel-
    • DTXSID2023777
    • (2R)-2'-methylspiro(4-quinuclidine-2,5'-(1,3)oxathiolane)
    • HY-70020
    • EN300-814007
    • CS-0397
    • (2R)-2'-methylspiro(4-azabicyclo(2.2.2)octane-2,5'-(1,3)oxathiolane)
    • DTXSID401338115
    • AS-56166
    • CHEBI:3568
    • AKOS025294043
    • N07AX03
    • Sni 2011
    • DTXCID603777
    • CHEMBL1201267
    • NS00068154
    • 1035535-90-0
    • SPIRO(1-AZABICYCLO(2.2.2)OCTANE-3,5'-(1,3)OXATHIOLANE), 2'-METHYL-
    • cevimelinum
    • D07667
    • cis-2-Methyl-1'-azaspiro[[1,3]oxathiolane-5,3'-bicyclo[2.2.2]octane]
    • 107233-08-9
    • UNII-K9V0CDQ56E
    • (2'R,3R)-2'-Methylspiro[1-azabicyclo[2.2.2]octane-3,5'-[1,3]oxathiolane]
    • SCHEMBL188381
    • cevimelina
    • (2R,5'R)-5'-methyl-4-azaspiro[bicyclo[2.2.2]octane-2,2'-[1,4]oxathiolane]
    • (2a(2)R,3R)-2a(2)-Methylspiro[1-azabicyclo[2.2.2]octane-3,5a(2)-[1,3]oxathiolane]
    • G79234
    • WUTYZMFRCNBCHQ-PSASIEDQSA-N
    • (2R,3'R)-2-Methyl-1'-azaspiro[[1,3]oxathiolane-5,3'-bicyclo[2.2.2]octane]
    • MDL: MFCD22577792
    • Inchi: 1S/C10H17NOS/c1-8-12-10(7-13-8)6-11-4-2-9(10)3-5-11/h8-9H,2-7H2,1H3/t8-,10-/m1/s1
    • InChI-sleutel: WUTYZMFRCNBCHQ-PSASIEDQSA-N
    • LACHT: S1[C@H](C)O[C@@]2(C1)CN1CCC2CC1

Berekende eigenschappen

  • Exacte massa: 235.08000
  • Monoisotopische massa: 199.10308534g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 3
  • Zware atoomtelling: 13
  • Aantal draaibare bindingen: 0
  • Complexiteit: 215
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 2
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Oppervlakte lading: 0
  • Aantal tautomers: none
  • XLogP3: 1.5
  • Topologisch pooloppervlak: 37.8

Experimentele eigenschappen

  • Dichtheid: 1.19
  • Smeltpunt: 195-197°C
  • PSA: 37.77000
  • LogboekP: 2.30010
  • Oplosbaarheid: 易溶于水,溶于醇、氯仿,不溶于醚。

Cevimeline Beveiligingsinformatie

  • Opslagvoorwaarde:Please store the product under the recommended conditions in the Certificate of Analysis.

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